1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone
Description
1-(2,6-Dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone is a complex organic compound that features a morpholine ring, an indole moiety, and a thioether linkage
Properties
IUPAC Name |
2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanylindol-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-17-12-26(13-18(2)29-17)23(28)16-30-21-14-25(20-9-5-4-8-19(20)21)15-22(27)24-10-6-3-7-11-24/h4-5,8-9,14,17-18H,3,6-7,10-13,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTPBZGZGHTYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Attachment of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole precursor is replaced by the piperidine moiety.
Thioether Linkage Formation: The thioether bond is formed by reacting the indole derivative with a thiol compound under basic conditions.
Morpholine Ring Introduction: The final step involves the formation of the morpholine ring through a cyclization reaction, typically under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
1-(2,6-Dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s indole moiety can interact with aromatic residues in the active site of enzymes, while the morpholine ring can enhance its binding affinity through hydrogen bonding and hydrophobic interactions. The thioether linkage may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(2,6-Dimethylmorpholino)-2-(1H-indol-3-yl)ethanone: Lacks the piperidine and thioether groups, which may result in different biological activity.
1-(2,6-Dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)oxy)ethanone: Contains an ether linkage instead of a thioether, potentially altering its chemical reactivity and biological properties.
Uniqueness: 1-(2,6-Dimethylmorpholino)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thioether linkage, in particular, distinguishes it from similar compounds and may contribute to its distinct reactivity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
